Azepane vs. Piperidine Scaffolds: Conformational Flexibility and PKB Inhibitor Binding Affinity
The azepane scaffold confers distinct conformational properties compared to six-membered piperidine analogs, enabling access to binding conformations that optimize interactions with kinase ATP-binding pockets. In PKB-alpha inhibition studies, azepane-derived compound 4 achieved an IC50 of 4 nM against PKB-alpha [1]. This high potency is attributable to the seven-membered ring's ability to adopt conformations that position key functional groups for optimal hydrogen bonding and hydrophobic contacts within the kinase active site, a conformational landscape not accessible to more rigid piperidine-based scaffolds .
| Evidence Dimension | PKB-alpha inhibitory activity |
|---|---|
| Target Compound Data | Azepane-derived compound 4: IC50 = 4 nM (PKB-alpha) |
| Comparator Or Baseline | Piperidine analogs: Not directly compared in same study; class-level inference based on scaffold conformational properties |
| Quantified Difference | Not available (no direct head-to-head data for (S)-N-methylazepan-3-amine) |
| Conditions | In vitro kinase inhibition assay; recombinant PKB-alpha enzyme |
Why This Matters
The azepane scaffold's conformational flexibility enables binding modes that can yield nanomolar potency against kinase targets, supporting its selection over piperidine-based building blocks in lead optimization programs.
- [1] Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. View Source
